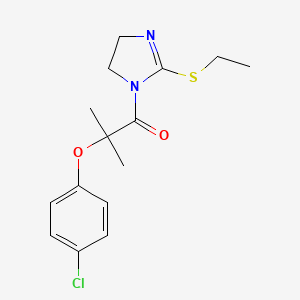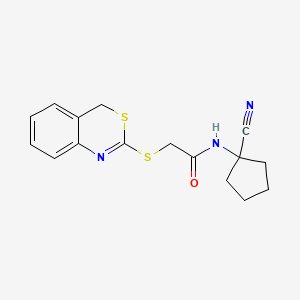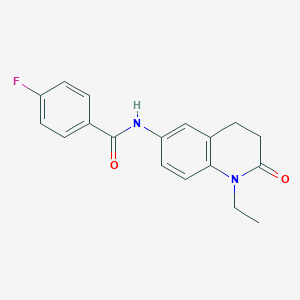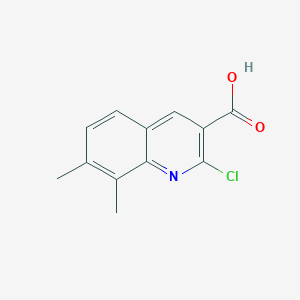![molecular formula C14H10Cl2N2O2 B2991050 N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide CAS No. 2305533-40-6](/img/structure/B2991050.png)
N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide, commonly known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic organic compound that is primarily used as a research tool to study the biological effects of pyridine-based compounds.
作用机制
The mechanism of action of DCPP is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to modulate the activity of several key proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DCPP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DCPP has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
实验室实验的优点和局限性
DCPP has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available in large quantities. It is also relatively stable and easy to handle. However, one limitation of using DCPP in experiments is that it may not accurately reflect the biological effects of other pyridine-based compounds.
未来方向
There are several future directions for research on DCPP. One area of interest is the development of new derivatives of DCPP that may exhibit enhanced biological activity. Another area of interest is the investigation of the potential use of DCPP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of DCPP and its potential applications in the field of medicine.
Conclusion:
In conclusion, DCPP is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, and has potential use in the treatment of neurodegenerative disorders. While further research is needed to fully understand the mechanism of action of DCPP and its potential applications, it represents a promising area of research for the development of new therapeutic agents.
合成方法
DCPP can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dichlorophenol with 3-chloro-2-hydroxypropyl pyridine to form the intermediate, which is then further reacted with acryloyl chloride to yield the final product, DCPP.
科学研究应用
DCPP has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to have potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)pyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c1-2-13(19)18-11-4-3-7-17-14(11)20-12-6-5-9(15)8-10(12)16/h2-8H,1H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMIKJPGCAYFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(N=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2990967.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid](/img/structure/B2990968.png)
![N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2990969.png)




![3-(3,4-dichlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2990977.png)

![1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2990982.png)


![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2990989.png)
